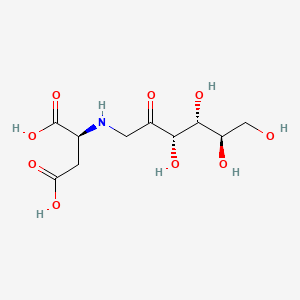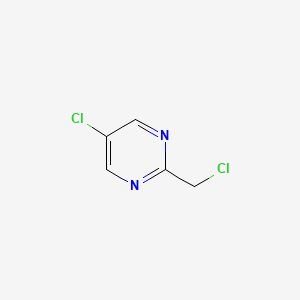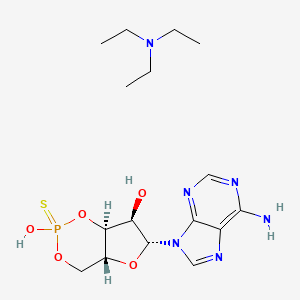
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) is a chemical compound that has gained significant attention in scientific research. This compound is a pyridine derivative that has been extensively studied for its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the regulation of programmed cell death.
Biochemical and Physiological Effects:
Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Physiologically, Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potent cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)). One direction is to further investigate its mechanism of action, which may provide insights into its potential as a therapeutic agent. Another direction is to explore its potential applications in material science, as this compound has been shown to have unique properties that may be useful in the development of new materials. Additionally, further studies may be needed to determine the safety and efficacy of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) in vivo, which may be necessary for its development as a therapeutic agent.
Conclusion:
In conclusion, Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) is a compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by the reaction of the resulting oxime with sodium cyanide. The product is then purified through recrystallization to obtain Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) in its pure form.
Wissenschaftliche Forschungsanwendungen
Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) has been studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that Glycinonitrile, N-(4-methyl-2-pyridyl)- (Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI)) has cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
| 117890-30-9 | |
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.181 |
IUPAC-Name |
2-[(4-methylpyridin-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
UDPMJVKAMOGKER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NCC#N |
Synonyme |
Glycinonitrile, N-(4-methyl-2-pyridyl)- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/structure/B570100.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)

